2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C16H17N4O2S . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are part of a broader group of compounds known as pyrimidines .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 2-position and a (4-methylphenyl)sulfonyl group at the 6-position .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the searched resources .Scientific Research Applications
Antimicrobial Applications
2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine and its derivatives exhibit significant antimicrobial properties. For example, the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives incorporated into polyurethane varnish for surface coating and into printing ink paste demonstrated very good antimicrobial effects against various microbial strains (El‐Wahab et al., 2015). Moreover, novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized, showing that several derivatives exceeded the activity of reference drugs in antimicrobial activities, indicating their potential as new antimicrobial agents (Alsaedi et al., 2019).
Serotonin 5-HT6 Receptor Antagonism
Compounds containing the this compound structure have been identified as potent antagonists of the serotonin 5-HT6 receptors. This activity suggests their potential for the development of new treatments for neurological and psychiatric disorders. For instance, studies have demonstrated that amines containing the 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragment show significant 5-HT6 antagonist activity, highlighting their potential as candidates for further pharmaceutical development (Ivachtchenko et al., 2013).
Anticancer and Antibacterial Properties
The pyrazolo[1,5-a]pyrimidine derivatives also exhibit potential anticancer and antibacterial properties. Research into the synthesis, characterization, and biological activities of pyrazole derivatives, including those related to the this compound structure, has identified antitumor, antifungal, and antibacterial pharmacophore sites, suggesting their utility in developing new therapeutic agents (Titi et al., 2020).
Future Directions
The future directions for “2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further investigation into their potential anticancer activity . As resistance to existing cancer drugs continues to be a challenge, the search for novel anticancer agents remains a key area of research .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various targets, including protein kinases, which play a key role in regulating cell proliferation, apoptosis, and gene expression .
Biochemical Pathways
Given that pyrazolo[1,5-a]pyrimidines often target protein kinases, they may influence pathways related to cell growth and survival .
Result of Action
Compounds that target protein kinases can often influence cell proliferation and survival .
Properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)sulfonylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-3-5-11(6-4-9)21(19,20)12-8-16-13-7-10(2)17-18(13)14(12)15/h3-8H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJIYTJUCYDMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=CC(=N3)C)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322362 |
Source
|
Record name | 2-methyl-6-(4-methylphenyl)sulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439108-95-9 |
Source
|
Record name | 2-methyl-6-(4-methylphenyl)sulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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